

An In-depth Technical Guide to Dodecyl Methacrylate

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Compound of Interest		
Compound Name:	Dodecyl methacrylate	
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This guide provides a comprehensive overview of the chemical structure, formula, properties, and experimental protocols related to **dodecyl methacrylate**, tailored for researchers, scientists, and professionals in drug development.

Chemical Identity and Structure

Dodecyl methacrylate, also known as lauryl methacrylate, is the ester of methacrylic acid and dodecanol.[1][2] Its chemical formula is C16H30O2.[3][4][5] The molecule consists of a long dodecyl carbon chain attached to a methacrylate group. This combination of a hydrophobic alkyl chain and a polymerizable methacrylate group makes it a versatile monomer in polymer synthesis.[6]

Key Identifiers:

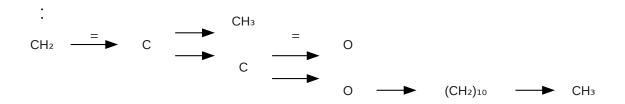
IUPAC Name: Dodecyl 2-methylprop-2-enoate[1]

CAS Number: 142-90-5[3][5]

Molecular Weight: 254.41 g/mol [1][2][4]

Synonyms: Lauryl methacrylate, Dodecyl 2-methylacrylate[1][2][6]





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Fig. 1: Chemical Structure of Dodecyl Methacrylate

Physicochemical Properties

Dodecyl methacrylate is a clear, colorless to yellowish liquid at room temperature.[7] Its physical and chemical properties are summarized in the table below.

Property	Value	Reference(s)
Molecular Formula	C16H30O2	[3][4][5]
Molecular Weight	254.41 g/mol	[1][2][4]
Appearance	Clear colorless to yellowish liquid	[7]
Melting Point	-7 °C (lit.)	[4][7]
Boiling Point	142 °C at 4 mmHg (lit.)	[4][7]
Density	0.868 g/mL at 25 °C (lit.)	[4][7]
Refractive Index (n20/D)	1.445 (lit.)	[4][7]
Flash Point	>230 °F	[7]
Vapor Pressure	0.06 Pa at 20°C	[7]

Experimental Protocols

Dodecyl methacrylate is commonly used in polymerization reactions to produce homopolymers and copolymers. Below are representative protocols for its polymerization.



This protocol describes a typical bulk free-radical polymerization of **dodecyl methacrylate**.

Materials:

- Dodecyl methacrylate (DMA) monomer (inhibitor removed)
- Initiator, e.g., di-tert-butyl peroxide (DTBP) or azobisisobutyronitrile (AIBN)
- Solvent (optional, e.g., toluene for solution polymerization)
- Reaction vessel (e.g., three-necked round flask)
- Nitrogen gas supply
- Heating mantle with temperature control
- Condenser
- Stirring apparatus

Procedure:

- Monomer Purification: The inhibitor (e.g., 4-methoxyphenol, MEHQ) is removed from the dodecyl methacrylate monomer by passing it through a purification column.[8]
- Initiator Addition: The desired amount of initiator (e.g., 0.5% by mass of DTBP) is added to the purified monomer.[8] The mixture is stirred at room temperature until the initiator is fully dissolved.
- Reaction Setup: The monomer-initiator solution is charged into a reaction vessel equipped with a condenser, nitrogen inlet, and stirrer.
- Inert Atmosphere: The system is purged with nitrogen for a period (e.g., 30 minutes) to remove oxygen, which can inhibit free-radical polymerization.
- Polymerization: The reaction mixture is heated to the desired temperature (e.g., 70°C for AIBN or 110-190°C for DTBP) while stirring under a nitrogen atmosphere.[8][9] The reaction is allowed to proceed for a specified duration (e.g., 5 hours).[9]

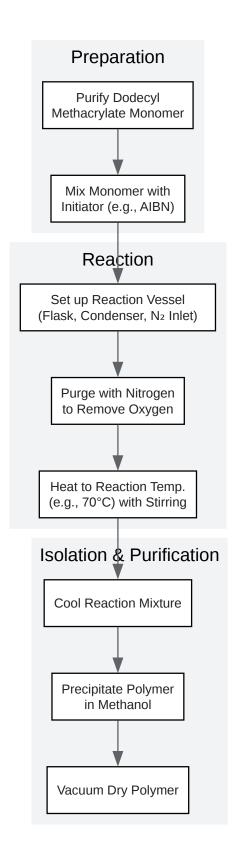






Polymer Isolation: After the reaction, the resulting polymer can be isolated. If a solvent was
used, it is removed under reduced pressure.[9] The polymer may be further purified by
precipitation in a non-solvent like methanol, followed by vacuum drying.[10]





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Fig. 2: Workflow for Free-Radical Polymerization



This protocol outlines the copolymerization of **dodecyl methacrylate** (DDMA) and methyl methacrylate (MMA) in a solution.[10]

Materials:

- Dodecyl methacrylate (DDMA), inhibitor removed
- Methyl methacrylate (MMA), inhibitor removed
- Initiator, e.g., benzoyl peroxide (BPO) or 1,1-di(tert-butylperoxy)cyclohexane (BPCH)
- · Solvent: Xylene
- Methanol (for precipitation)

Procedure:

- Monomer Purification: Both DDMA and MMA monomers are purified to remove inhibitors, for instance, by washing with an aqueous sodium hydroxide solution, followed by water, drying over anhydrous sodium sulfate, and distillation under reduced pressure.[10]
- Reaction Mixture: The desired molar ratio of DDMA and MMA is dissolved in xylene to a constant total monomer concentration (e.g., 2 mol/L).[10]
- Initiator Addition: The initiator is added to the reaction mixture (e.g., 1 mmol/L).[10]
- Reaction Conditions: The polymerization is conducted at a specific temperature depending on the initiator (e.g., 95°C for BPO, 115°C for BPCH) in a 1 L reaction vessel with stirring (e.g., 400 rpm).[10]
- Sampling and Isolation: Samples are taken from the reactor at various times, and the copolymer is isolated by precipitation in methanol, followed by vacuum drying.[10]

Applications in Research and Development

Dodecyl methacrylate's unique properties make it valuable in various applications:



- Polymer Synthesis: It is a key monomer for producing acrylic resins used in coatings, plastics, and adhesives.[11] The long dodecyl chain imparts flexibility, hydrophobicity, and a low embrittlement point to the resulting polymers.[6]
- Lubricant Additives: Polymers containing dodecyl methacrylate can act as viscosity index improvers and pour point depressants in lubricants, ensuring performance over a wide temperature range.[6]
- Drug Delivery: Methacrylate-based polymers are widely used in oral drug delivery systems
 as enteric coatings.[12] While specific applications of poly(dodecyl methacrylate) are still
 emerging, its hydrophobic nature could be leveraged in the formulation of nanoparticles for
 the controlled release of therapeutic agents.[12] The ability to form polymer nanoparticles
 makes it a candidate for advanced drug delivery systems that can enhance drug solubility
 and targeting.[12]

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